molecular formula C18H21N5O3 B2511266 1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021059-53-9

1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2511266
CAS No.: 1021059-53-9
M. Wt: 355.398
InChI Key: OERPZXAUPLEVGM-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound has been explored in various scientific research applications, primarily focusing on its synthesis and characterization. For instance, Ahmad Shaabani and colleagues developed a new one-pot four-component synthesis method for disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives, demonstrating a simple and efficient method that yields high results under mild conditions (Shaabani et al., 2009). Similarly, A. Rahmouni et al. synthesized novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the potential therapeutic applications of such compounds (Rahmouni et al., 2016).

Catalytic Applications

In catalysis, F. Yoneda, H. Yamato, and M. Ono explored the use of pyridodipyrimidines as NAD(P)+ models, synthesizing compounds that catalytically oxidize alcohols to corresponding carbonyl compounds with high turnover numbers, indicating a promising avenue for biochemical applications (Yoneda et al., 1981).

Antimicrobial and Antiviral Activity

The antimicrobial and antiviral potential of pyrido[2,3-d]pyrimidine derivatives has been a subject of interest. For example, A. Abdel-rahman, E. A. Bakhite, and E. A. Al-Taifi synthesized new Pyridothienopyrimidines and Pyridothienotriazines, which were tested in vitro for their antimicrobial activities, revealing the biological efficacy of these compounds (Abdel-rahman et al., 2002).

Polymer Science

In the field of polymer science, K. Faghihi and Zohreh Mozaffari synthesized new polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines, contributing to the development of novel materials with potential applications in various industries (Faghihi & Mozaffari, 2008).

Thermal Stability Studies

The thermal stability of 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]-pyrimidines was investigated by Z. S. Salih and D. Al-Sammerrai, providing valuable insights into the physical properties and potential applications of these compounds under different environmental conditions (Salih & Al-Sammerrai, 1986).

Mechanism of Action

The mechanism of action refers to how a compound interacts with biological systems, often at the molecular level. This is typically relevant for compounds with known biological activity, such as pharmaceuticals. Unfortunately, the mechanism of action for this compound is not provided in the available resources .

Future Directions

Future research could focus on elucidating the synthesis, reactivity, and potential applications of this compound. Given its complex structure, it may have interesting chemical or biological properties that could be explored .

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-4-8-23-14(15(24)20-11-12-6-5-7-19-10-12)9-13-16(23)21(2)18(26)22(3)17(13)25/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERPZXAUPLEVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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